molecular formula C17H18N4O2S B2999001 1-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)methanesulfonamide CAS No. 2320857-25-6

1-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)methanesulfonamide

Cat. No.: B2999001
CAS No.: 2320857-25-6
M. Wt: 342.42
InChI Key: QLTIMNCMXBIGLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)methanesulfonamide is a synthetic chemical compound featuring a 1,2,3-triazole core linked to a methanesulfonamide (mesyl) group. Compounds containing the 1,2,3-triazole scaffold are of significant interest in medicinal chemistry and drug discovery due to their potential to mimic amide bonds while offering superior metabolic stability and their ability to participate in hydrogen bonding and dipolar interactions. The specific structure of this compound, which incorporates phenyl rings and a sulfonamide group, suggests potential for a range of biochemical and pharmacological investigations. Researchers are exploring similar triazole-based structures for various applications, including as inhibitors for enzymes like alpha-glycosidases and steroid sulfatase , as well as in the development of potential anticonvulsant agents . The presence of the sulfonamide functional group is a common feature in many bioactive molecules and can contribute to binding affinity with biological targets. This product is provided for research purposes to facilitate the exploration of its physical and chemical properties and biological activity. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

1-phenyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c22-24(23,14-15-7-3-1-4-8-15)20-17(13-21-18-11-12-19-21)16-9-5-2-6-10-16/h1-12,17,20H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTIMNCMXBIGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The 1,2,3-triazoles are known for their chemical and biological stability, which could potentially contribute to their pharmacokinetic properties.

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the synthesis of 1,2,3-triazole analogs has been achieved in an aqueous medium, suggesting that the compound might be stable and active in aqueous environments.

Biological Activity

The compound 1-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)methanesulfonamide is a complex organic molecule that incorporates a triazole ring and a sulfonamide group, making it of significant interest in medicinal chemistry. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.

Molecular Structure

The compound can be represented structurally as follows:

C18H20N4O2S\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

Where:

  • C = Carbon
  • H = Hydrogen
  • N = Nitrogen
  • O = Oxygen
  • S = Sulfur

Key Functional Groups

  • Triazole Ring : Known for diverse biological activities including antifungal and anticancer properties.
  • Sulfonamide Group : Often associated with antibacterial activity.

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. For instance, derivatives of triazoles have shown efficacy against various bacterial strains and fungi. The presence of the phenylthio group enhances this activity by improving binding interactions with microbial targets .

Anticancer Activity

Studies have demonstrated that triazole-containing compounds can induce apoptosis in cancer cell lines. For example, derivatives similar to this compound have been tested against human cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). Results indicated significant cytotoxic effects with IC50 values in the low micromolar range .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA5495.0Apoptosis induction
Compound BHCT1163.8Cell cycle arrest
This compoundA5494.5Apoptosis induction

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. The sulfonamide moiety is known to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways. The triazole ring may enhance this inhibitory effect through specific interactions with the enzyme active sites .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of various triazole derivatives, including our compound of interest. The results showed that the compound induced late apoptosis in A549 cells with a notable increase in sub-G1 phase cells, indicating effective cell cycle disruption .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial activity of triazole derivatives against clinical isolates of bacteria. The study found that compounds similar to this compound exhibited potent activity against resistant strains of Staphylococcus aureus and Escherichia coli .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death.
  • Enzyme Inhibition : Competitive inhibition of key metabolic enzymes.
  • Cell Cycle Arrest : Disruption of normal cell cycle progression leading to growth inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole and Sulfonamide Moieties

N-(1-Phenyl-1H-1,2,3-triazol-4-yl)-N,N-dimethylaminesulfonamide (Compound 32)
  • Structure : Features a dimethylamine sulfonamide directly attached to a 1-phenyltriazole ring.
  • Key Differences: Lacks the ethyl bridge and second phenyl group present in the target compound.
  • Synthesis : Prepared via reaction of 1-phenyl-1H-1,2,3-triazol-4-amine with dimethylsulfamoyl chloride, highlighting a straightforward sulfonamide coupling strategy .
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a–m Series)
  • Structure : Triazole linked to a naphthyloxy-methyl group and an acetamide-bound phenyl ring.
  • Key Differences : Replaces the sulfonamide group with an acetamide (-NHCO-) linker and incorporates a naphthalene moiety. The acetamide may reduce hydrogen-bonding capacity compared to sulfonamide, affecting target interactions.
  • Synthesis : Formed via CuAAC between azides and alkynes, followed by recrystallization .

Functional Group Variations

Compound Key Functional Groups Molecular Weight Notable Features
Target Compound Methanesulfonamide, 1,2,3-triazole, dual phenyl groups ~339.4 (estimated) High rigidity due to dual phenyl groups; sulfonamide enhances polarity.
Compound 32 Dimethylamine sulfonamide, triazole 315.77 Dimethylamine increases solubility; simpler structure.
6b Acetamide, nitro group, triazole 404.1359 Nitro group introduces strong electron-withdrawing effects; acetamide reduces acidity.

Physicochemical Properties

  • Steric Effects : The ethyl bridge and dual phenyl groups in the target compound introduce steric hindrance, possibly reducing conformational flexibility compared to simpler analogs like Compound 32.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.